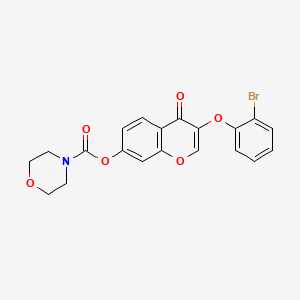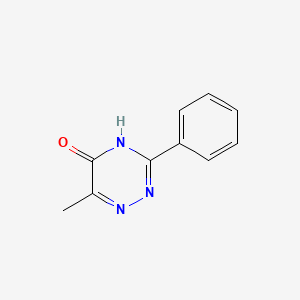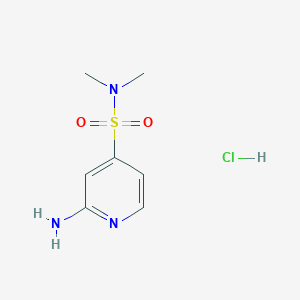![molecular formula C11H10BrNOS B2394739 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole CAS No. 1800013-50-6](/img/structure/B2394739.png)
5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for “5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole” is not available, a similar compound, 5-bromo-2-methoxyphenol, is synthesized through a three-step process: acetylation protection of phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .Scientific Research Applications
Pharmaceutical Development
5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole is often used as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a valuable intermediate in the development of new drugs. Researchers have explored its potential in creating novel therapeutic agents for treating diseases such as cancer and bacterial infections .
Organic Synthesis
This compound is widely utilized in organic synthesis due to its reactivity and stability. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds. Its bromine atom can be easily replaced through various substitution reactions, facilitating the creation of diverse chemical entities .
Material Science
In material science, 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole is used in the development of new materials with specific properties. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. Researchers are also investigating its potential in creating advanced materials for electronic applications .
Agricultural Chemistry
The compound has applications in agricultural chemistry, particularly in the development of agrochemicals. It can be used to synthesize herbicides, fungicides, and insecticides. Its ability to disrupt biological processes in pests makes it a valuable component in the formulation of effective crop protection agents .
Biochemical Research
In biochemical research, 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole is employed as a probe to study enzyme mechanisms and protein interactions. Its structure allows it to bind to specific sites on enzymes, providing insights into their function and aiding in the design of enzyme inhibitors. This application is crucial for understanding biochemical pathways and developing targeted therapies .
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their biological activity .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various biological activities .
properties
IUPAC Name |
5-bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS/c1-8-4-2-3-5-9(8)7-14-11-13-6-10(12)15-11/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRCUNJRDNNBAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=NC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)
![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)


![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)




![((3aR,4R,6R,6aR)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2394679.png)